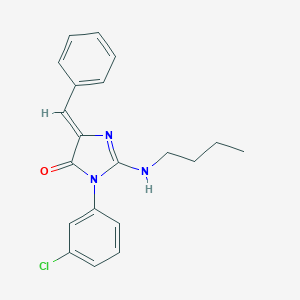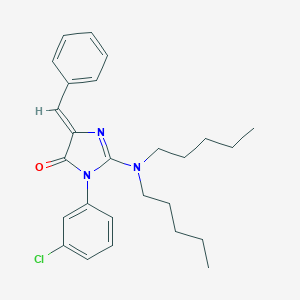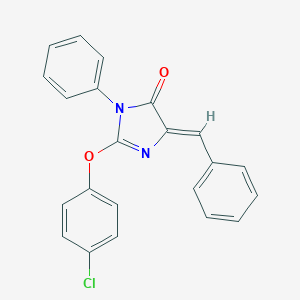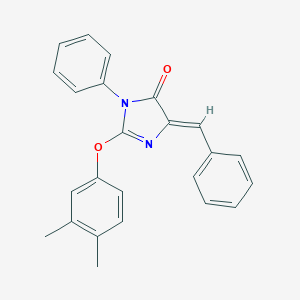
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three nitrogen and two oxygen atoms. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound's antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in lab experiments include its easy synthesis, high purity, and yield. However, one of the limitations of using this compound is its potential toxicity, which makes it necessary to handle with care.
Direcciones Futuras
There are several future directions for the research on 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. One of the potential areas of research is the development of new drugs for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the compound's potential as an anticancer agent. Furthermore, the compound's potential as an anti-inflammatory agent and its mechanism of action can be further studied to develop new drugs for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been achieved through different methods, including the reaction of 2,5-dimethylphenyl hydrazine and 2,2,2-trifluoroacetylacetone in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenyl hydrazine and trifluoroacetic anhydride in the presence of a catalyst. These methods have been reported to yield the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been studied for various scientific research applications. It has been found to possess significant antimicrobial activity against various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit potent antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.2 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9F3N2O/c1-6-3-4-7(2)8(5-6)9-15-16-10(17-9)11(12,13)14/h3-5H,1-2H3 |
Clave InChI |
YDQIXPYACWTREN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)


![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

